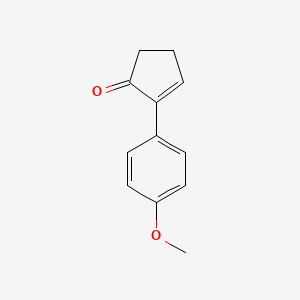![molecular formula C30H34N4O5S2 B14452391 4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) CAS No. 73603-70-0](/img/structure/B14452391.png)
4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino groups and sulfonamide functionalities, which contribute to its diverse reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with benzene-1-sulfonamide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are often employed to purify the compound and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The presence of dimethylamino groups enhances its ability to interact with biological molecules, making it a potent inhibitor in certain contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Dimethyldiphenyl ether
- 4,4’-Dicarboxydiphenyl ether
- 4,4’-Sulfonyldibenzoic acid
Uniqueness
Compared to similar compounds, 4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) stands out due to its unique combination of dimethylamino and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Numéro CAS |
73603-70-0 |
|---|---|
Formule moléculaire |
C30H34N4O5S2 |
Poids moléculaire |
594.7 g/mol |
Nom IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-4-[4-[[4-(dimethylamino)phenyl]methylsulfamoyl]phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C30H34N4O5S2/c1-33(2)25-9-5-23(6-10-25)21-31-40(35,36)29-17-13-27(14-18-29)39-28-15-19-30(20-16-28)41(37,38)32-22-24-7-11-26(12-8-24)34(3)4/h5-20,31-32H,21-22H2,1-4H3 |
Clé InChI |
YSCZQSSHTGVESP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


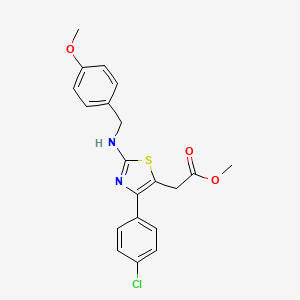
![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)
![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)

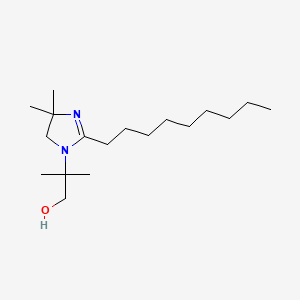
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
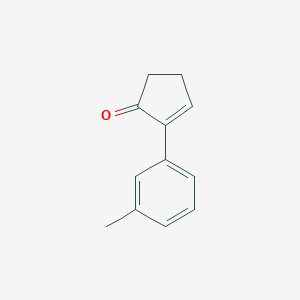
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
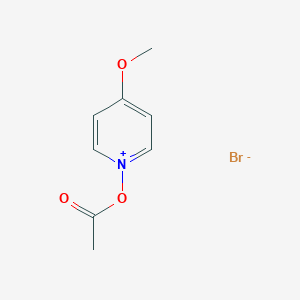

![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
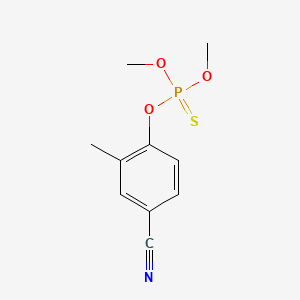
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
